molecular formula C8H3ClN2O B2721525 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile CAS No. 220992-52-9

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Cat. No.: B2721525
CAS No.: 220992-52-9
M. Wt: 178.58
InChI Key: GGTFRFXJJQQBSW-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O . It has a molecular weight of 153.57 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO/c8-7-5-2-4-10-6 (5)1-3-9-7/h1-4H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a key intermediate in the synthesis of complex pyridine derivatives. For example, Tranfić et al. (2011) explored the synthesis, X-ray, and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, derived from a chloro compound through a novel protocol. This research highlights the compound's role in producing structurally diverse molecules, with potential applications in material science and pharmacology (Tranfić, Halambek, Cetina, & Jukić, 2011).

Optical and Electronic Properties

The optical and electronic properties of pyridine derivatives are of significant interest. Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, showcasing the potential of such compounds in electronic and photovoltaic applications. The study demonstrates how modifications to the pyridine core can influence the optical energy gaps and electronic behavior, paving the way for new materials in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Catalytic and Synthetic Applications

In catalytic chemistry, the modification of pyridine rings, including those related to this compound, offers routes to functionalize molecules in novel ways. Grozavu et al. (2020) described a rhodium-catalyzed method for the C-3/5 methylation of pyridines, utilizing temporary dearomatization. This innovative approach highlights the utility of pyridine derivatives in synthesizing methylated aromatic compounds, which are valuable in pharmaceutical chemistry (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Material Science and Corrosion Inhibition

Furthermore, Dandia et al. (2013) explored the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines, including derivatives that potentially act as corrosion inhibitors for mild steel in acidic conditions. This study not only underscores the chemical versatility of pyridine derivatives but also their practical applications in industrial material science, offering solutions to corrosion challenges (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These codes indicate that the compound can cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapor, and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-8-6-3-5(4-10)12-7(6)1-2-11-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTFRFXJJQQBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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